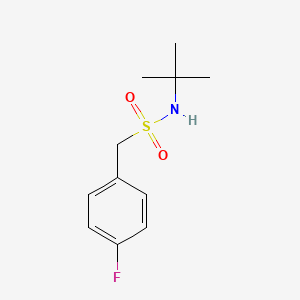![molecular formula C15H17ClN2O2 B4876706 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide](/img/structure/B4876706.png)
3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide
Descripción general
Descripción
3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide, also known as CMMPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research and drug development. CMMPA is a cyanoacrylamide derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The mechanism of action of 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that play a role in cancer cell growth and inflammation. 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes that degrade extracellular matrix proteins and play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide has been found to exhibit potent anti-cancer activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to inhibit the production of pro-inflammatory cytokines and reduce fibrosis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide in lab experiments is its potent anti-cancer activity, which makes it a promising candidate for drug development. However, one of the limitations is that the mechanism of action is not fully understood, which makes it difficult to optimize its use in drug development.
Direcciones Futuras
There are several future directions for research on 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide. One area of focus could be to further investigate its mechanism of action and identify the specific enzymes that it targets. This could lead to the development of more targeted therapies for cancer and inflammation. Another area of focus could be to investigate the potential of 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide in combination with other drugs to enhance its anti-cancer activity. Additionally, more studies could be conducted to investigate the potential of 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide as an anti-fibrotic agent.
Aplicaciones Científicas De Investigación
3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide has shown potential applications in scientific research, particularly in the field of drug development. It has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. 3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylacrylamide has also been investigated for its potential as an anti-inflammatory and anti-fibrotic agent.
Propiedades
IUPAC Name |
(Z)-3-[3-(chloromethyl)-4-methoxyphenyl]-2-cyano-N-propylprop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-3-6-18-15(19)13(10-17)8-11-4-5-14(20-2)12(7-11)9-16/h4-5,7-8H,3,6,9H2,1-2H3,(H,18,19)/b13-8- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZMAPKKVMDVKF-JYRVWZFOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=CC1=CC(=C(C=C1)OC)CCl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCNC(=O)/C(=C\C1=CC(=C(C=C1)OC)CCl)/C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-(4-acetylphenyl)-3-[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4876634.png)
![2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4876642.png)
![1-({4-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)propan-2-ol hydrochloride](/img/structure/B4876655.png)
![4-[2-(methylthio)-5-(1-piperidinylsulfonyl)benzoyl]morpholine](/img/structure/B4876686.png)
![3-[(5-chloro-2-methoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B4876688.png)
![methyl 4-ethyl-5-methyl-2-({[2-(2-thienylacetyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4876697.png)
![N-benzyl-2-({5-[(3,4-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4876704.png)

![methyl 5-[4-(2-anilino-2-oxoethoxy)benzylidene]-2-methyl-1-(4-methylphenyl)-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4876716.png)
![2-{4-[(benzylamino)carbonothioyl]-1-piperazinyl}-8-ethyl-5-oxo-5,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B4876717.png)

![2-[4-(1-adamantyl)-1-piperazinyl]-N-(4-chlorobenzyl)acetamide](/img/structure/B4876728.png)
![4-{[4-(4-fluorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4876733.png)